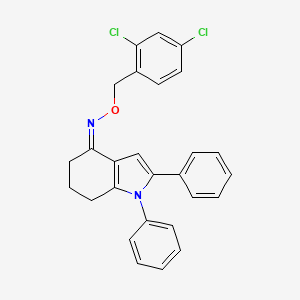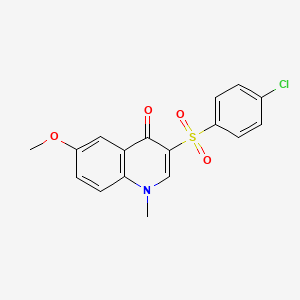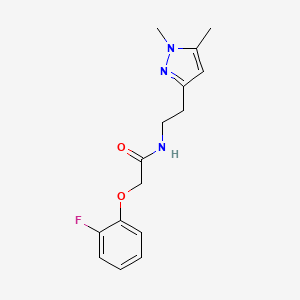![molecular formula C20H14N4O6 B2632082 N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide CAS No. 887889-52-3](/img/structure/B2632082.png)
N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide is a useful research compound. Its molecular formula is C20H14N4O6 and its molecular weight is 406.354. The purity is usually 95%.
BenchChem offers high-quality N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anti-inflammatory Applications
The synthesis of 2-(3-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-4-oxo-2-substituted thiazolidin-5-yl) acetic acid derivatives has shown promising anti-inflammatory activity in both in vitro and in vivo models. These compounds were synthesized using a microwave-assisted technique and showed significant reduction in protein denaturation and rat paw edema, indicating their potential as anti-inflammatory agents. Molecular docking studies further revealed their binding affinity towards human serum albumin (HSA), suggesting a mechanism of action involving protein interaction (Nikalje, Hirani, & Nawle, 2015).
Anticonvulsant Evaluation
Indoline derivatives of the compound, specifically designed and synthesized with the structural requirements of pharmacophores in mind, were evaluated for anticonvulsant activities using maximal electroshock test (MES), subcutaneous pentylenetetrazole (scPTZ) seizures, and neurotoxicity by motor impairment model in mice. The derivatives showed significant anticonvulsant activity, with one compound notably effective against both MES and scPTZ screens. Molecular docking studies helped to elucidate the molecular interactions of these compounds with Na+ channels and GABAA receptors, highlighting their potential as anticonvulsant agents (Nath et al., 2021).
Antimicrobial and Antifungal Activities
The synthesis of various derivatives, including those incorporating 1,3,4-oxadiazole, thiadiazole, and triazole rings, has demonstrated significant antimicrobial and antifungal activities. These compounds were screened against different bacterial strains and fungi, showing considerable activity which was often comparable to standard drugs like ciprofloxacin. The research indicates these derivatives could serve as potential antimicrobial agents, emphasizing their relevance in addressing drug-resistant microbial infections (Kumar et al., 2012).
Antidiabetic Agents
Derivatives of N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide have been synthesized and evaluated for their enzyme inhibitory potential against α-glucosidase, an enzyme related to diabetes management. These compounds have shown substantial inhibitory activity, suggesting their utility as valuable anti-diabetic agents. The in silico molecular docking results were consistent with in vitro enzyme inhibition data, further supporting their potential application in diabetes treatment (Abbasi et al., 2019).
Propiedades
IUPAC Name |
N-[5-(2,3-dihydro-1,4-benzodioxin-3-yl)-1,3,4-oxadiazol-2-yl]-2-(1,3-dioxoisoindol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N4O6/c25-16(9-24-18(26)11-5-1-2-6-12(11)19(24)27)21-20-23-22-17(30-20)15-10-28-13-7-3-4-8-14(13)29-15/h1-8,15H,9-10H2,(H,21,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNFPIAYYPHMIDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C3=NN=C(O3)NC(=O)CN4C(=O)C5=CC=CC=C5C4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(4-{[1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-methylpiperazine](/img/structure/B2632002.png)


![1-[1-(5,6-Dimethylpyrimidin-4-yl)azetidin-3-yl]benzimidazole](/img/structure/B2632007.png)
![5-chloro-N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2632008.png)

![(1-((1H-benzo[d]imidazol-2-yl)methyl)piperidin-4-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone](/img/structure/B2632010.png)

![N-benzyl-N-(4-fluorobenzo[d]thiazol-2-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2632013.png)


![(Z)-5-((2-(ethylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-isobutyl-2-thioxothiazolidin-4-one](/img/structure/B2632021.png)